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Compound of Interest

Compound Name:
(R)-(+)-1-(4-

Methylphenyl)ethylamine

Cat. No.: B1353335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the chiral amine, (R)-(+)-1-(4-Methylphenyl)ethylamine. The

information presented herein is intended to support research, development, and quality control

activities involving this compound. All quantitative data is summarized in clear, tabular formats

for ease of reference and comparison. Detailed experimental protocols for the acquisition of the

cited spectroscopic data are also provided.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-(+)-1-(4-
Methylphenyl)ethylamine.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.23 d 2H Ar-H

7.12 d 2H Ar-H

4.10 q 1H CH-NH₂

2.31 s 3H Ar-CH₃

1.55 br s 2H NH₂

1.35 d 3H CH-CH₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

143.9 Ar-C (quaternary)

136.0 Ar-C (quaternary)

129.1 Ar-CH

126.3 Ar-CH

50.8 CH-NH₂

24.9 CH-CH₃

21.0 Ar-CH₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List
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Wavenumber (cm⁻¹) Description of Vibration

3360-3280 N-H stretch (primary amine)

3080-3020 C-H stretch (aromatic)

2960-2850 C-H stretch (aliphatic)

1615 N-H bend (scissoring)

1515, 1450 C=C stretch (aromatic ring)

810 C-H bend (out-of-plane, p-disubstituted)

Table 4: Mass Spectrometry Data

m/z Ratio Relative Intensity Proposed Fragment

135 Moderate [M]⁺ (Molecular Ion)

120 High [M-CH₃]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(R)-(+)-1-(4-Methylphenyl)ethylamine

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes and vials
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NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of (R)-(+)-1-(4-Methylphenyl)ethylamine into a

clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a standard pulse sequence (e.g., zg30).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Apply Fourier transformation, phase correction, and baseline correction to the acquired

free induction decay (FID).

Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Acquisition:
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Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 240 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16

ppm.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional

groups.

Materials:

(R)-(+)-1-(4-Methylphenyl)ethylamine

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Isopropanol or ethanol for cleaning

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
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Sample Analysis:

Place a single drop of (R)-(+)-1-(4-Methylphenyl)ethylamine directly onto the center of

the ATR crystal.

If the instrument has a pressure arm, lower it to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The instrument software will automatically subtract the background spectrum.

Cleaning:

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with

a lint-free wipe and then cleaning with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

(R)-(+)-1-(4-Methylphenyl)ethylamine

A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

GC-MS instrument equipped with a capillary column suitable for amine analysis (e.g., a DB-

5ms or equivalent)

Autosampler vials with caps

Procedure:

Sample Preparation:

Prepare a dilute solution of (R)-(+)-1-(4-Methylphenyl)ethylamine (e.g., 1 mg/mL) in the

chosen solvent.
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Transfer the solution to an autosampler vial.

GC-MS Instrument Setup:

Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., split ratio of

50:1).

Column: Use a suitable temperature program, for example:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

Final hold: Hold at 280 °C for 5 minutes.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Set the transfer line temperature to 280 °C.

Set the ion source temperature to 230 °C.

Use electron ionization (EI) at 70 eV.

Scan a mass range of m/z 40-400.

Analysis:

Inject 1 µL of the prepared sample into the GC-MS.

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak

corresponding to (R)-(+)-1-(4-Methylphenyl)ethylamine.

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chiral amine like (R)-(+)-1-(4-Methylphenyl)ethylamine.
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Caption: Workflow for Spectroscopic Analysis of a Chiral Amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1353335?utm_src=pdf-body
https://www.benchchem.com/product/b1353335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Analysis of (R)-(+)-1-(4-
Methylphenyl)ethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1353335#spectroscopic-data-of-r-1-4-
methylphenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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